molecular formula C11H12N2O2+ B1235400 Tryptophan cation radical

Tryptophan cation radical

Cat. No. B1235400
M. Wt: 204.22 g/mol
InChI Key: HVGYHDAURCWJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tryptophanyl radical cation is an alpha-amino-acid radical cation. It derives from a tryptophan. It is a conjugate acid of a tryptophanyl radical.

Scientific Research Applications

Resonance Raman Analysis and Electron Transfer

Tryptophan cation radicals play a crucial role in electron transfer (ET) reactions within proteins. The resonance Raman spectra of tryptophan cation radicals, obtained by mixing tryptophan model compounds with strong oxidants, help in understanding ET mechanisms in proteins (Shafaat & Kim, 2014).

Role in Radical S-Adenosyl-L-Methionine Enzymes

Tryptophan lyase (NosL), a radical S-adenosyl-l-methionine (SAM) enzyme, utilizes tryptophan in radical-mediated transformations. This demonstrates the versatility of the tryptophan radical in different chemical reactions (Bhandari, Fedoseyenko & Begley, 2016).

Gas-Phase Ion Chemistry

Investigations into the hydrogen atom transfer in radical cations of tryptophan-containing peptides have provided insights into the behavior of these radicals in gas-phase conditions. This research aids in understanding the chemical nature and reactivity of tryptophan radical cations (Piatkivskyi et al., 2018).

Synthesis of Pyrroloindolines

The photocatalytic generation of indole radical cations, inspired by the oxidation of tryptophan in enzymatic systems, has led to the development of methods for synthesizing pyrroloindolines with high levels of enantioselectivity (Gentry et al., 2018).

Cation-π Interactions in Biological Systems

The interaction between tryptophan radicals and amines, leading to visible absorbance and fluorescence, opens new avenues for probing cation-π interactions in biological systems, including proteins and their ligands (Juszczak & Eisenberg, 2017).

Radical Transfer in Ribonucleotide Reductase

The tryptophan 48 cation radical in the R2 subunit of ribonucleotide reductase highlights the role of tryptophan radicals in radical transfer during nucleotide reduction, a key process in DNA replication and repair (Saleh & Bollinger, 2006).

Probing Tryptophan Radical Environments

Resonance Raman spectroscopy, combined with vibrational analysis, has been used to probe the environment, conformation, hydrogen bonding, and protonation state of tryptophan radicals within proteins (Shafaat, Leigh, Tauber & Kim, 2009).

properties

Product Name

Tryptophan cation radical

Molecular Formula

C11H12N2O2+

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/q+1

InChI Key

HVGYHDAURCWJGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C[NH+]2)CC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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